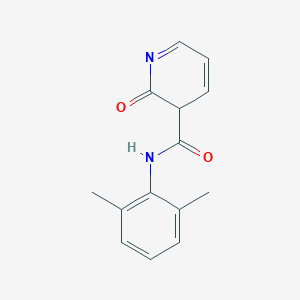![molecular formula C15H27N3O2 B14781802 N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide is a complex organic compound that features a pyrrolidine ring, an amino acid derivative, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-methylbutanoic acid, is coupled with the pyrrolidine ring using peptide coupling reagents such as EDCI or DCC.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via alkylation reactions using cyclopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential drug candidate due to its unique structure and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets and its pharmacokinetic properties.
Chemical Biology: Employed in the design of probes to study biological pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and amino acid derivative allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl]methyl-3-(methylsulfonyl)benzamide: Shares a similar pyrrolidine and amino acid structure but differs in the substituents.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains a pyrrolidine ring but with different functional groups.
Uniqueness
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide is unique due to its combination of a cyclopropyl group with a pyrrolidine ring and an amino acid derivative. This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H27N3O2 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C15H27N3O2/c1-10(2)14(16)15(20)17-8-4-5-13(17)9-18(11(3)19)12-6-7-12/h10,12-14H,4-9,16H2,1-3H3 |
InChI Key |
JIMOBWCQKUEOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate](/img/structure/B14781720.png)
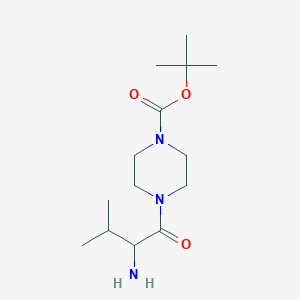
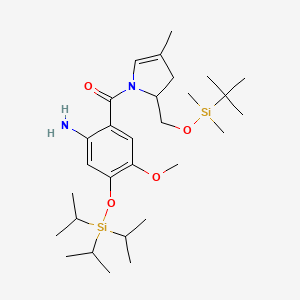
![2-[(4-Bromo-2-fluorophenyl)methyl]-3-methyl-6-phenylthiazinane 1,1-dioxide](/img/structure/B14781740.png)

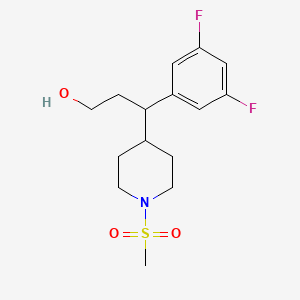
![2-[5-(4-Bromo-phenyl)-1H-imidazol-2-yl]-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781755.png)
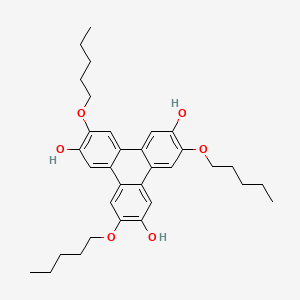
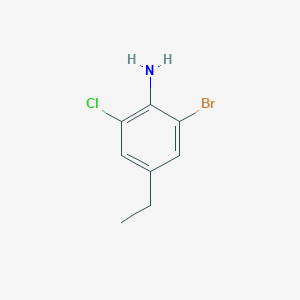
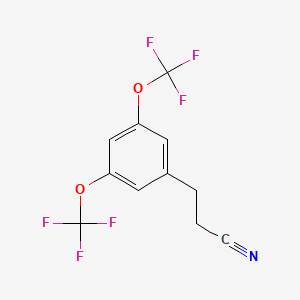
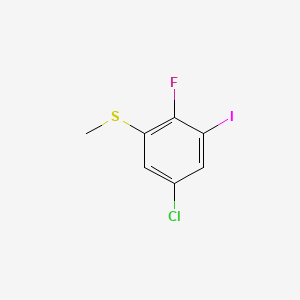
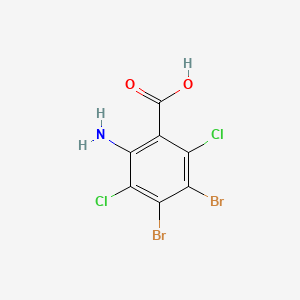
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
